i-Cholesteryl methyl ether chemical structure and CAS number
i-Cholesteryl methyl ether chemical structure and CAS number
An In-Depth Technical Guide to Cholesteryl Methyl Ether and its Isomer, i-Cholesteryl Methyl Ether
For researchers, scientists, and drug development professionals, a precise understanding of chemical tools is paramount. This guide provides a comprehensive overview of two closely related cholesterol derivatives: Cholesteryl methyl ether and its structural isomer, i-Cholesteryl methyl ether. While both share the same molecular formula, their distinct structures impart different chemical properties and applications in research. This document delineates their chemical structures, CAS numbers, physicochemical properties, synthesis protocols, and their roles in biological and chemical research.
Introduction to Cholesteryl Ethers
Cholesteryl ethers are derivatives of cholesterol where the 3β-hydroxyl group is modified to form an ether linkage. This modification blocks the hydrogen-bonding capability of the hydroxyl group and renders the molecule more chemically stable and resistant to enzymatic hydrolysis compared to cholesteryl esters. Consequently, these compounds, particularly their radiolabeled versions, serve as valuable non-metabolizable tracers in studies of lipoprotein metabolism and lipid transport.
A critical distinction exists between the common cholesteryl methyl ether and its rearranged isomer, i-cholesteryl methyl ether. The "i-" prefix denotes an internal rearrangement of the steroid backbone, resulting in a cyclopropane ring formation between C-3 and C-5. This structural alteration significantly impacts the molecule's three-dimensional shape and reactivity.
Cholesteryl methyl ether
Chemical Structure and CAS Number
Cholesteryl methyl ether, also known as 3β-methoxycholest-5-ene, is the direct methyl ether of cholesterol.[1]
Physicochemical Properties
Cholesteryl methyl ether is a white to off-white solid at room temperature.[1] It is largely insoluble in water but soluble in organic solvents like chloroform and ethanol.[1] A summary of its key quantitative properties is presented in the table below.
| Property | Value |
| Molecular Weight | 400.68 g/mol [1] |
| Monoisotopic Mass | 400.370516150 Da[2] |
| XLogP3 | 9.1[2] |
| Physical Description | White to off-white solid[1] |
| Solubility | Insoluble in water; Soluble in chloroform, ethanol[1] |
Experimental Protocols
Synthesis of Cholesteryl methyl ether via Diazomethane Methylation
This protocol is based on a general method for the methylation of alcohols using diazomethane with fluoboric acid as a catalyst. This procedure was reported to yield 95% of cholesteryl methyl ether from cholesterol.
Materials:
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Cholesterol
-
Anhydrous diethyl ether
-
Methylene chloride
-
Concentrated fluoboric acid (HBF₄)
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Diazomethane solution
-
Saturated aqueous sodium bicarbonate
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Anhydrous sodium sulfate
-
Acetone
-
Methanol
Procedure:
-
Catalyst Preparation: A stock solution of the fluoboric acid catalyst is prepared by cooling 19 ml of anhydrous diethyl ether in a 25-ml volumetric flask to 0°C. To this, 0.133 ml of concentrated fluoboric acid is added, and the volume is made up to 25 ml with methylene chloride.
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Reaction Setup: In a reaction flask, dissolve cholesterol in methylene chloride.
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Methylation: To the cholesterol solution, add the diazomethane solution dropwise. The reaction progress can be monitored by the persistence of the yellow color of diazomethane.
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Catalyst Addition: A drop of the fluoboric acid catalyst stock solution is added to the reaction mixture. The disappearance of the yellow color indicates the consumption of diazomethane. Continue adding diazomethane until the yellow color persists.
-
Work-up: After the reaction is complete (typically after about 1 hour), filter the mixture to remove any polymethylene byproduct. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate and water.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be recrystallized from acetone and methanol to yield pure cholesteryl methyl ether.
Applications in Research
Cholesteryl methyl ether is frequently utilized in biochemical and biophysical research to investigate lipid-lipid and lipid-protein interactions within biological membranes.[1] Its resistance to enzymatic cleavage makes it an excellent tool for tracing the fate of cholesterol in various biological systems without the complication of metabolic breakdown.[3] Radiolabeled versions are particularly useful for tracking lipoprotein particle uptake and distribution in both in vitro and in vivo models.[3] Some studies have also suggested potential antiviral activity at high concentrations.[1]
i-Cholesteryl methyl ether
Chemical Structure and CAS Number
i-Cholesteryl methyl ether, systematically named 6β-methoxy-3α,5α-cyclocholestane, is a structural isomer of cholesteryl methyl ether featuring a cyclopropane ring in the A and B rings of the steroid nucleus.[4]
Physicochemical Properties
Similar to its isomer, i-cholesteryl methyl ether is a solid at room temperature and is expected to have similar solubility in organic solvents. Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 400.68 g/mol [4] |
| Monoisotopic Mass | 400.370516150 Da[5] |
| XLogP3 | 9.4[5] |
| Storage Temperature | -20°C[6] |
Experimental Protocols
Synthesis of Isotopically Labeled Cholesterol from i-Cholesteryl methyl ether
i-Cholesteryl methyl ether serves as a key precursor for the synthesis of isotopically labeled cholesterol. The following is a general protocol for the acid-catalyzed hydrolysis of i-cholesteryl methyl ether to yield cholesterol.
Materials:
-
i-Cholesteryl methyl ether
-
1,4-Dioxane
-
Isotopically enriched water (H₂¹⁷O or H₂¹⁸O)
-
Trifluoromethanesulfonic acid (TfOH)
Procedure:
-
Reaction Setup: Dissolve i-cholesteryl methyl ether in 1,4-dioxane.
-
Hydrolysis: Add the isotopically enriched water to the solution, followed by the trifluoromethanesulfonic acid catalyst. The reaction is typically carried out at room temperature.
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Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the conversion of the starting material to cholesterol.
-
Work-up and Purification: Once the reaction is complete, the mixture is worked up by quenching the acid and extracting the product. The crude cholesterol is then purified, typically by column chromatography, to yield the isotopically labeled product.
Applications in Research
The primary application of i-cholesteryl methyl ether in research is as a synthetic intermediate for the preparation of cholesterol and its derivatives.[7] Its utility in the synthesis of isotopically labeled cholesterol is particularly valuable for studies involving mass spectrometry-based metabolic tracing and for biophysical studies using techniques like solid-state NMR to probe cholesterol's interactions in membranes. It is also described as a biochemical reagent that can be used as a biomaterial for life science research and as a sulfonylation reagent in organic synthesis.[6]
Structural Relationship Diagram
The following diagram illustrates the chemical structures of cholesterol, cholesteryl methyl ether, and i-cholesteryl methyl ether, highlighting their structural differences.
Caption: Chemical structures and relationship of Cholesterol, Cholesteryl methyl ether, and i-Cholesteryl methyl ether.
Conclusion
Cholesteryl methyl ether and i-cholesteryl methyl ether, while isomeric, are distinct chemical entities with different applications in scientific research. Cholesteryl methyl ether is a valuable tool for studying lipid metabolism and membrane dynamics due to its stability. In contrast, i-cholesteryl methyl ether is primarily used as a synthetic precursor for labeled cholesterol, enabling detailed investigations of cholesterol's biological roles. A clear understanding of their respective structures and properties is essential for their proper application in experimental design.
References
- 1. CAS 1174-92-1: cholesteryl methyl ether | CymitQuimica [cymitquimica.com]
- 2. Cholesterol methyl ether | C28H48O | CID 262105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. (3alpha,5R,6beta)-6-Methoxy-3,5-cyclocholestane | C28H48O | CID 102344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. i-Cholesteryl methyl ether - Immunomart [immunomart.com]
- 7. researchgate.net [researchgate.net]
